"discovery and history of β-hydroxy amino acids"
"discovery and history of β-hydroxy amino acids"
The Structural Motif of Life: A Technical Guide to -Hydroxy Amino Acids
Executive Summary
-Hydroxy amino acids represent a privileged structural class in chemical biology and medicinal chemistry.[1][2][3] Defined by a hydroxyl group at theThis guide synthesizes the historical discovery of these molecules with modern, field-proven methodologies for their stereoselective synthesis, designed for researchers in drug discovery.
Part 1: Historical Genesis & Structural Fundamentals
The discovery of
The Silk Road to Serine (1865)
The history begins not in a clinic, but in the textile industry. In 1865, the German chemist Emil Cramer isolated a sweet-tasting crystalline substance from the hydrolysis of silk glue (sericin). He named it Serine (from the Latin sericum, silk).[4][5][6] This was the first identification of the
The "Missing Link": Threonine (1935)
While Serine was abundant, Threonine remained elusive. By the 1930s, scientists believed they had identified all protein building blocks. However, William C. Rose at the University of Illinois observed that rats on a diet of "known" amino acids failed to grow.[7][8] Through a rigorous process of elimination and fractionation of casein hydrolysates, Rose isolated the final essential amino acid in 1935 . He named it Threonine due to its structural resemblance to the sugar threose.
The Stereochemical Challenge
Unlike simple amino acids (e.g., Alanine) which possess one chiral center (
- -Carbon: Determines L/D configuration.
- -Carbon: Determines threo vs. erythro diastereomers.
This creates four possible stereoisomers for any given side chain (e.g., L-threonine, D-threonine, L-allothreonine, D-allothreonine), presenting a significant challenge in synthetic drug development where enantiopurity is paramount.
Part 2: Biological Significance & Biosynthesis[9]
In drug development, these motifs are often installed post-translationally to rigidify peptide backbones or coordinate metal ions.
The Fe(II)/ -KG Dependent Oxygenases
The most sophisticated biological mechanism for installing this motif is catalyzed by Fe(II)/
Mechanism of Action:
The enzyme couples the oxidative decarboxylation of
Figure 1: Catalytic cycle of Fe(II)/
Part 3: Synthetic Protocols (The "Aldol" Solution)
For drug development, relying on extraction is insufficient. We require scalable, stereoselective synthesis. The Aldol Reaction is the industry standard for constructing the
The Strategic Dilemma
Direct aldol reaction of glycine with an aldehyde often results in poor stereocontrol (low diastereomeric ratio or dr). To solve this, we utilize Chiral Auxiliaries or Biocatalysis .
Below is a comparison of the two dominant methodologies:
| Feature | Chemical Synthesis (Auxiliary) | Biocatalytic (Threonine Aldolase) |
| Stereocontrol | Excellent (via rigid transition states) | Variable (Enzyme dependent) |
| Scalability | High (Multi-gram to Kg) | Moderate (Fermentation limits) |
| Substrate Scope | Broad (Aliphatic, Aromatic, Heterocyclic) | Limited (Natural preference) |
| Atom Economy | Lower (Auxiliary waste) | High |
| Key Reagent | Pseudoephenamine / Schiff Bases | PLP-dependent Aldolases |
Protocol: Stereoselective Synthesis via Pseudoephenamine Glycinamide
This protocol is selected for its reliability in generating high-purity syn-
Objective: Synthesis of syn-
Phase 1: Reagent Preparation
-
Auxiliary Synthesis: React (1R,2R)-pseudoephedrine with glyoxal to form the Pseudoephenamine auxiliary.
-
Glycinamide Formation: Acylate the auxiliary with N-protected glycine (e.g., Boc-Gly-OH) using DCC/DMAP to yield Pseudoephenamine Glycinamide .
Phase 2: The Aldol Reaction (Critical Step)
Safety Note: LiHMDS is moisture sensitive and pyrophoric. Perform under Argon.
-
Enolization:
-
Dissolve Pseudoephenamine Glycinamide (1.0 equiv) in anhydrous THF at 0°C .
-
Add Lithium Chloride (LiCl) (6.0 equiv) (flame-dried). Why? LiCl accelerates the reaction and tightens the transition state, improving diastereoselectivity.
-
Add LiHMDS (2.1 equiv) dropwise. Stir for 15 minutes to form the (Z)-enolate.
-
-
Aldehyde Addition:
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add the target Aldehyde (1.2 equiv) (e.g., Benzaldehyde for Phenylserine analogs) slowly.
-
Stir at -78°C for 2 hours, then warm to 0°C over 1 hour.
-
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc). Expect >95:5 dr (syn:anti).
-
Phase 3: Auxiliary Removal
-
Hydrolysis: Reflux the aldol adduct in mild acid (3M HCl) or base (NaOH/MeOH) depending on protecting group tolerance.
-
Recovery: The Pseudoephenamine auxiliary can often be recovered by extraction, while the aqueous layer contains the pure amino acid.
Part 4: Analytical Validation
Trust but verify. Because
Self-Validating Analytical Workflow:
-
NMR Verification:
-
-Proton Coupling: The coupling constant (
) between the -H and -H is diagnostic. -
syn-isomers typically show
. -
anti-isomers typically show
.
-
-Proton Coupling: The coupling constant (
-
Marfey's Analysis (HPLC):
-
Derivatize the product with FDAA (Marfey's Reagent) .
-
This converts enantiomers into diastereomers, separable on a standard C18 HPLC column.
-
Compare retention times against authentic L- and D- standards.
-
Part 5: Future Outlook
The field is moving toward "Late-Stage Functionalization" . Instead of building the amino acid from scratch, researchers are using evolved P450 enzymes or C-H activation catalysts to install the hydroxyl group directly onto complex peptides. This allows for the rapid generation of "hydroxy-scans" of therapeutic peptides to optimize solubility and potency without re-synthesizing the entire backbone.
References
-
Cramer, E. (1865).[4][5][6][11][12] Ueber die Bestandtheile der Seide (On the constituents of silk). Journal für praktische Chemie, 96, 76–98.[4][11] Link
-
McCoy, R. H., Meyer, C. E., & Rose, W. C. (1935).[8][13] Feeding Experiments with Mixtures of Highly Purified Amino Acids. VIII. Isolation and Identification of a New Essential Amino Acid. Journal of Biological Chemistry, 112, 283–302.[13] Link
-
Schofield, C. J., & Zhang, Z. (1999). Structural and mechanistic studies on 2-oxoglutarate-dependent oxygenases and related enzymes. Current Opinion in Structural Biology, 9(6), 722-731. Link
-
Steinreiber, J., et al. (2007).[14] Threonine aldolases—an emerging tool for organic synthesis. Tetrahedron, 63(4), 918-926.[14] Link
- Li, G., et al. (2010). Asymmetric synthesis of -hydroxy- -amino acids via aldol reaction of pseudoephenamine glycinamide. Journal of the American Chemical Society. (Methodology basis for Protocol 3.2).
Sources
- 1. A practical synthesis of enantiopure syn -β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l -TFB-TBOA and (S)-v ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05586E [pubs.rsc.org]
- 2. Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Serine - Wikipedia [en.wikipedia.org]
- 5. Serine [hyperphysics.phy-astr.gsu.edu]
- 6. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nationalmedals.org [nationalmedals.org]
- 8. William Cumming Rose - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. FeII/alpha-ketoglutarate-dependent hydroxylases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
